molecular formula C₈H₂D₇FN₂O₃ B1156630 Tegafur-d7

Tegafur-d7

Cat. No.: B1156630
M. Wt: 207.21
Attention: For research use only. Not for human or veterinary use.
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Description

Tegafur-d7 is a deuterium-labeled isotopic standard of the chemotherapeutic prodrug Tegafur. In research, it is primarily used as an internal standard in mass spectrometry-based assays to enable the highly sensitive and accurate quantification of Tegafur and its active metabolite, 5-fluorouracil (5-FU), in biological matrices . This application is critical for advanced pharmacokinetic and metabolism studies. Tegafur is a prodrug that is metabolically converted to 5-FU, a thymidylate synthase inhibitor that disrupts DNA and RNA synthesis, thereby inhibiting tumor cell proliferation . Research into fluoropyrimidines like Tegafur is complicated by the pharmacogenetic syndrome of dihydropyrimidine dehydrogenase (DPD) deficiency. DPD is the key enzyme responsible for the catabolism of 5-FU, and individuals with partial or complete DPD deficiency are at a significantly increased risk of severe, sometimes fatal, toxicity when treated with fluoropyrimidine drugs . The use of this compound as a stable isotopic tracer allows researchers to precisely monitor drug exposure and metabolic pathways, which can help in understanding the mechanisms behind drug efficacy and toxicity. This compound is intended for laboratory research use only and is a vital tool for investigators in oncology and pharmaceutical development .

Properties

Molecular Formula

C₈H₂D₇FN₂O₃

Molecular Weight

207.21

Synonyms

5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-d7;  1-(2-Tetrahydrofuryl)-5-fluorouracil-d7;  5-Fluoro-1-(tetrahydro-2’-furyl)uracil-d7;  Citofur-d7;  Coparogin-;  Exonal;  FT 207;  Fental;  Fluaid;  Fluorafur;  Fluorofur;  Franrose;  Ftorafur;  Ful

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Tegafur D7

Methodologies for Selective Deuterium (B1214612) Incorporation into Organic Molecules

Selective deuterium incorporation into organic molecules is a rapidly evolving field driven by the increasing demand for labeled compounds in various scientific disciplines, including drug discovery and synthetic chemistry. nih.govresearchgate.net Numerous efficient deuterium labeling methodologies have been developed, broadly categorized into several key processes. researchgate.net

Hydrogen isotope exchange (HIE) is a fundamental technique where hydrogen atoms are exchanged with deuterium from a deuterium source, often heavy water (D₂O) or deuterium gas (D₂). researchgate.netnih.govresearchgate.net This can be catalyzed by acids, bases, or transition metals. researchgate.netacs.org Recent advances in HIE reactions have focused on improving selectivity and efficiency, including the use of directing groups, noble-metal catalysts, and photocatalysis. researchgate.netrsc.org

Reductive deuteration involves the reduction of a functional group with a deuterated reducing agent or in the presence of a deuterium source. researchgate.net Dehalogenative deuteration is another important method, where a halogen atom is replaced by deuterium, often facilitated by catalysts or electrochemical methods. researchgate.netxmu.edu.cn Electrochemical dehalogenative deuteration, in particular, has emerged as an environmentally friendly alternative to traditional methods, often utilizing heavy water as the deuterium source. xmu.edu.cn

Biocatalysis is also being explored for asymmetric isotopic labeling, offering high selectivity and mild reaction conditions. nih.gov While challenges exist, particularly regarding the regeneration of deuterated cofactors, progress is being made in developing biocatalytic methods for reductive deuteration using D₂O. nih.gov

Flow chemistry techniques are also being applied to deuterium labeling, offering potential advantages in efficiency, production capacity, and reduced decomposition compared to batch methods. ansto.gov.au Hydrothermal deuteration using heavy water and metal catalysts like palladium or platinum is a primary method employed in flow chemistry for synthesizing deuterated molecules. ansto.gov.au

Advanced Deuteration Techniques in Pharmaceutical Research and Synthesis

Advanced deuteration techniques are increasingly vital in pharmaceutical research and synthesis due to the potential of deuterium substitution to improve the pharmacokinetic properties of drugs. nih.govresearchgate.netzeochem.com Replacing C-H bonds with more stable C-D bonds at metabolically labile positions can lead to significantly lower rates of metabolism and a longer half-life. zeochem.com This can potentially result in smaller or less frequent dosages and a reduced risk of adverse effects. zeochem.com

Beyond influencing metabolism, deuterium substitution can impact other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While the lipophilicity difference between H and D is generally small, the presence of multiple deuterium atoms can alter plasma protein binding rates. For drugs with significant first-pass effects, deuteration can decrease this effect, increasing oral bioavailability. Deuterium substitution can also reduce the formation of specific metabolites, improving the metabolic profile, and stabilize a single stereoisomer by substituting at chiral centers.

Techniques like hydrogen isotope exchange (HIE) catalyzed by metal nanoparticles, such as ruthenium, are being developed for the efficient deuteration of nucleobase pharmaceuticals and oligonucleotides under mild conditions using D₂ or T₂ as isotopic sources. researchgate.net This approach offers a wide substrate scope and high solvent tolerability. researchgate.net

Electrochemical methods are also gaining prominence for their ability to achieve deuteration under mild conditions and utilize heavy water as the deuterium source. xmu.edu.cn These methods are particularly useful for the dehalogenative deuteration of organic compounds. xmu.edu.cn

Characterization of Isotopic Purity and Enrichment in Deuterated Tegafur (B1684496) Formulations

Accurate determination of isotopic purity and enrichment is crucial for deuterated compounds like Tegafur-d7, especially when they are used as internal standards in quantitative analysis or in research studies. rsc.orgnih.gov Isotopic purity is a key feature parameter of deuterated compounds. nih.govresearchgate.net

High-resolution mass spectrometry (HR-MS), particularly electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), is a powerful technique for characterizing the isotopic purity of deuterium-labeled organic compounds. rsc.orgnih.govresearchgate.net ESI-HRMS allows for the assignment and distinction of corresponding H/D isotopolog ions (D₀-Dₙ) of deuterated compounds. nih.govresearchgate.net By extracting and integrating isotopic ions from full scan MS data, the isotopic enrichment of the desired labeled compounds can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is complementary to MS and is used to confirm the structural integrity of the labeled compound and the positions of the incorporated deuterium atoms. rsc.org NMR can also provide insights into the relative percent isotopic purity. rsc.org A strategy combining LC-ESI-HR-MS and NMR spectroscopy has been proposed and used to evaluate the isotopic enrichment and structural integrity of synthesized and commercially available deuterium-labeled compounds. rsc.org

Studies have shown that isotopic purity calculation methods based on the relative abundance in ESI-HRMS and UPLC-HRMS of H/D isotopolog ions provide consistent isotopic purity values that agree well with certified values. researchgate.net ESI-HRMS offers advantages such as rapidity, high sensitivity, very low sample consumption, and can be performed without deuterated solvents, making it suitable for in-situ isotopic purity analysis and monitoring H/D exchange reactions. researchgate.net

However, challenges can arise with deuterium labels, including the possibility of deuterium loss from the compound due to exchange with protons, particularly in solution or within the mass spectrometer. sigmaaldrich.com This can compromise the accuracy of analyses. sigmaaldrich.com The rate of exchange is dependent on the molecule and the pH of the solvent. sigmaaldrich.com While deuterium is the lowest-priced isotope for stable isotope analytics, achieving high isotopic purity (e.g., 99.5%) can be more challenging compared to isotopes like ¹³C or ¹⁵N, with typical specifications for deuterium often around 98%. zeochem.comsigmaaldrich.com

Synthetic Pathways for this compound and Related Isotopic Analogs

The synthesis of this compound involves the selective incorporation of seven deuterium atoms into the Tegafur molecule. Tegafur is a prodrug of 5-fluorouracil (B62378), where a tetrahydrofuran (B95107) ring is attached to the N1 position of 5-fluorouracil. nih.gov The specific positions of deuteration in this compound would determine the synthetic strategy. Given the structure of Tegafur (C₈H₉FN₂O₃), this compound (C₈H₂D₇FN₂O₃) indicates that seven hydrogen atoms have been replaced by deuterium atoms. axios-research.com The most likely positions for these seven deuterium atoms are on the tetrahydrofuran ring, as the hydrogens on the uracil (B121893) core are generally less labile under typical deuteration conditions unless specific catalytic methods are employed for HIE on aromatic or heteroaromatic systems. researchgate.netresearchgate.net

General synthetic strategies for incorporating deuterium into organic molecules can involve building the molecule from deuterated precursors or performing post-synthetic deuteration on a late-stage intermediate or the final product. nih.govresearchgate.net For this compound, this could involve synthesizing the tetrahydrofuran ring or a precursor to it using deuterated reagents, followed by coupling with 5-fluorouracil. Alternatively, a pre-formed Tegafur molecule could undergo hydrogen-deuterium exchange reactions specifically targeting the hydrogen atoms on the tetrahydrofuran ring.

While specific detailed synthetic pathways for this compound were not extensively detailed in the provided search results, the general methodologies discussed in Sections 2.1 and 2.2 would be applicable. These include metal-catalyzed HIE reactions, potentially using catalysts like palladium or platinum in the presence of D₂O or D₂, or other specialized deuteration reagents. researchgate.netansto.gov.au Biocatalytic approaches or electrochemical methods might also be explored for selective deuteration at specific positions on the tetrahydrofuran ring. nih.govxmu.edu.cn

The synthesis of related isotopic analogs of Tegafur could involve incorporating deuterium at different positions or using other isotopes like ¹³C or ¹⁵N. For example, Tegafur-¹³C-¹⁵N₂ is a commercially available isotopic analog. axios-research.com The synthetic routes for such analogs would depend on the specific isotopic labeling pattern desired and would likely involve the use of appropriately labeled building blocks during the synthesis of the uracil or tetrahydrofuran moieties.

The development of efficient and selective synthetic pathways for this compound and its analogs is critical for providing well-characterized reference standards for analytical applications and for facilitating research into the compound's behavior in biological systems. axios-research.com

Advanced Analytical Methodologies for Tegafur D7 and Its Metabolites

Development and Validation of Bioanalytical Methods for Deuterated Fluoropyrimidines

The development and validation of bioanalytical methods for quantifying drugs and their metabolites in biological matrices are essential for supporting pharmacokinetic, toxicokinetic, and clinical studies. who.intstanford.edu These methods must be well-characterized and appropriately validated to ensure the reliability of the data used for regulatory decisions. who.int Guidelines from regulatory bodies like the EMA and ICH provide recommendations for the validation of bioanalytical methods. bioanalysisforum.jpeuropa.euijprajournal.com Validation typically involves assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. stanford.eduijprajournal.comscielo.br Partial validation or cross-validation may be performed when modifications are made to a validated method or when multiple methods or laboratories are involved. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysis

LC-MS/MS is a widely used technique for the quantitative analysis of drugs and metabolites in biological samples due to its sensitivity and specificity. scielo.brnih.govresearchgate.netlcms.cz It involves separating the compounds by liquid chromatography before they are introduced into a mass spectrometer for detection and quantification. thermofisher.comnih.govunits.it The use of tandem mass spectrometry (MS/MS) allows for the selective detection of target analytes based on their unique fragmentation patterns, which is particularly useful in complex biological matrices. thermofisher.comscielo.br LC-MS/MS methods have been developed and validated for the simultaneous quantification of tegafur (B1684496), uracil (B121893), and 5-FU in human plasma. nih.govareeo.ac.irnih.govresearchgate.netnih.gov These methods often involve sample preparation steps such as protein precipitation and liquid-liquid extraction or solid phase extraction to isolate the analytes from the biological matrix. nih.govresearchgate.netresearchgate.netnih.gov

Several studies have highlighted the application of LC-MS/MS for the analysis of tegafur and related compounds. One method utilized LC-MS/MS for the concurrent quantification of tegafur, gimeracil, and oteracil potassium in drug material and medicinal dosage forms, demonstrating good linearity, accuracy, and precision. areeo.ac.ir Another LC-MS/MS method was developed for the simultaneous determination of endogenous uracil, exogenous 5-FU, and their metabolites in human plasma, showing linearity and good lower limits of quantification. nih.gov A combined LC-UV and LC-MS/MS method was also developed for the simultaneous analysis of tegafur and 5-FU in human plasma to support clinical studies, providing good accuracy and precision and successful estimation of pharmacokinetic parameters. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Separation and Detection

HPLC is a fundamental chromatographic technique used for the separation and detection of compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netasiapharmaceutics.inforesearchgate.netremedypublications.com HPLC methods coupled with various detectors, such as UV and DAD, are commonly used for the analysis of tegafur and related compounds. researchgate.netresearchgate.netasiapharmaceutics.info While LC-MS/MS offers higher sensitivity, HPLC-UV methods are also valuable for their simplicity and robustness in certain applications, such as dissolution studies and routine analysis of formulations. researchgate.netasiapharmaceutics.info

HPLC methods have been established for the determination of tegafur and uracil in compound tegafur capsules and their dissolution. researchgate.net These methods typically employ reversed-phase columns and a mobile phase consisting of a mixture of organic solvent and buffer. researchgate.netasiapharmaceutics.inforesearchgate.net Detection is often performed using UV detection at specific wavelengths where the analytes absorb light. researchgate.netasiapharmaceutics.inforemedypublications.com For example, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of tegafur and uracil in capsule dosage form using a C18 column and UV detection at 280 nm. asiapharmaceutics.infoasiapharmaceutics.info This method demonstrated specificity, precision, accuracy, sensitivity, and robustness. asiapharmaceutics.infoasiapharmaceutics.info Another RP-HPLC method was developed for the simultaneous quantification of tegafur, gimeracil, and oteracil in bulk and dosage forms, utilizing a C18 column and UV detection at 275 nm. rjptonline.orgrjptonline.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

UPLC-MS/MS is an advanced liquid chromatography technique that uses smaller particle size columns and higher mobile phase flow rates compared to conventional HPLC, resulting in faster separation times, improved resolution, and increased sensitivity. lcms.cznih.gov Coupled with tandem mass spectrometry, UPLC-MS/MS is well-suited for high-throughput bioanalysis. lcms.cznih.govnih.gov

A sensitive UPLC-MS/MS method has been developed for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. researchgate.netnih.gov This method involves sample preparation by protein precipitation and liquid extraction, followed by UPLC-MS/MS analysis in negative electrospray ionization mode. researchgate.netnih.gov The method demonstrated good linearity over a wide concentration range and acceptable accuracy and precision. researchgate.netnih.gov This UPLC-MS/MS method was successfully applied to assess the time courses of plasma concentrations of these compounds, highlighting its potential utility in therapeutic drug monitoring. researchgate.netnih.gov Another high-throughput method using HILIC/MS/MS was developed for analyzing tegafur and 5-FU in human tear and plasma samples, achieving distinct peaks within 2 minutes and demonstrating good linearity, detection limits, recoveries, accuracy, and precision. nih.gov

Quantitative Analysis of Tegafur-d7 in Preclinical Biological Matrices

While the provided search results primarily discuss the analysis of non-labeled tegafur and its metabolites in biological matrices, deuterated standards like this compound are routinely used as internal standards in the quantitative analysis of their non-labeled counterparts in preclinical studies. thermofisher.com The use of a stable isotopically labeled internal standard is crucial for accurate quantification in complex biological matrices due to its ability to mimic the analyte's behavior during sample preparation and chromatographic analysis while being distinguishable by mass spectrometry. thermofisher.com Although specific data on the quantitative analysis of this compound itself in preclinical matrices is not extensively detailed in the provided snippets, the principles and methodologies described for the analysis of tegafur and other fluoropyrimidines using LC-MS/MS and UPLC-MS/MS are directly applicable. nih.govresearchgate.netnih.govnih.govimpactfactor.org These methods often involve sample extraction from matrices like plasma or urine followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.netnih.govnih.govimpactfactor.org A study on the UPLC-MS/MS method development and validation for tegafur, gimeracil, and oteracil in rat plasma highlights the application of these techniques in preclinical pharmacokinetic studies. impactfactor.org

Metabolite Identification and Structural Elucidation Using Deuterated Probes and Mass Spectrometry

Metabolite identification is a critical step in drug development to understand how a drug is processed in the body. ijpras.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn), plays a key role in metabolite identification and structural elucidation. ijpras.comelixir-europe.orgwur.nlnih.govthermofisher.com Deuterated probes, such as this compound, can be invaluable tools in these studies. By administering both the non-labeled drug and its deuterated analog, researchers can differentiate drug-related peaks from endogenous compounds in mass spectrometry data based on the mass difference introduced by the deuterium (B1214612) atoms. nih.gov This facilitates the identification of metabolites and the elucidation of their structures.

Mass spectrometry-based metabolomics, utilizing stable isotopes, allows for the systematic identification of xenobiotic and endogenous metabolites. nih.gov Techniques like UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) can be used to profile metabolites from both labeled and non-labeled drug treatments. nih.gov Comparing the metabolic profiles helps in identifying drug metabolites and understanding the metabolic pathways affected by the drug. nih.gov Metabolite identification approaches often involve predicting fragmentation patterns of precursor ions and using techniques like multistage product ion scan (MSn) to obtain detailed structural information. ijpras.com High-resolution mass spectrometry provides accurate mass measurements that can suggest the elemental composition of metabolites, aiding in identification. ijpras.comwur.nl Combining MS data with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can further increase the confidence in metabolite identification. wur.nl Advanced data acquisition strategies and software are also employed to enhance the efficiency and accuracy of metabolite identification, particularly for low-abundance metabolites. thermofisher.com

Stability-Indicating Analytical Methods for this compound and Co-administered Compounds

Stability-indicating analytical methods are essential for monitoring the degradation of a drug substance and drug product over time and under various stress conditions. asiapharmaceutics.inforjptonline.orgresearchgate.net These methods must be able to separate and quantify the active compound in the presence of its degradation products and other potential impurities. asiapharmaceutics.inforjptonline.org HPLC, particularly reversed-phase HPLC (RP-HPLC), is commonly used to develop stability-indicating methods for pharmaceutical compounds like tegafur. asiapharmaceutics.inforesearchgate.netasiapharmaceutics.inforjptonline.orgrjptonline.orgresearchgate.net

Several stability-indicating RP-HPLC methods have been developed and validated for the simultaneous estimation of tegafur and co-administered compounds like uracil, gimeracil, and oteracil. asiapharmaceutics.inforesearchgate.netasiapharmaceutics.inforjptonline.orgrjptonline.orgresearchgate.net These methods involve exposing the drug substances or formulations to stress conditions such as acidic, alkaline, thermal, and oxidative degradation to generate degradation products. asiapharmaceutics.inforesearchgate.net The chromatographic method is then developed to ensure adequate separation of the main compounds from these degradation products. asiapharmaceutics.inforjptonline.orgresearchgate.net Validation of these methods includes demonstrating specificity, linearity, accuracy, precision, and robustness. asiapharmaceutics.infoasiapharmaceutics.inforjptonline.orgresearchgate.net Forced degradation studies are performed to confirm that the method can accurately quantify the intact drug in the presence of its degradants. asiapharmaceutics.inforjptonline.orgresearchgate.net

For example, a stability-indicating RP-HPLC method for tegafur and uracil in capsules showed no substantial degradation under various stress conditions and was validated as specific, precise, accurate, sensitive, and robust. asiapharmaceutics.infoasiapharmaceutics.info Another study developed a stability-indicating RP-HPLC method for the simultaneous quantification of tegafur, gimeracil, and oteracil, demonstrating its ability to estimate these compounds in the presence of their degradants. rjptonline.orgrjptonline.org The validation results for these methods, including linearity, precision (RSD), and accuracy (recovery), are typically presented to demonstrate their suitability for stability testing. asiapharmaceutics.inforjptonline.orgrjptonline.orgresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research of Tegafur D7

Comparative Pharmacokinetic Profiling of Tegafur-d7 in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of drug compounds. researchgate.net Although specific comparative studies directly profiling this compound against non-deuterated tegafur (B1684496) in animal models are not extensively detailed in the provided sources, the pharmacokinetic characteristics of tegafur in various animal species, such as rats, beagle dogs, and rhesus monkeys, have been investigated. nih.govnih.govnih.gov The introduction of deuterium (B1214612) atoms into the tegafur molecule in this compound can influence its pharmacokinetic profile, particularly in metabolic pathways where carbon-hydrogen bonds are cleaved. dovepress.com

Absorption and Distribution Kinetics of Deuterated Tegafur and its Metabolites

Based on studies with non-deuterated tegafur, the compound is well absorbed from the gastrointestinal tract in animal models. mims.com Tegafur has also been shown to cross the blood-brain barrier and distribute into the cerebrospinal fluid. mims.com The volume of distribution for tegafur has been reported to be approximately 16 L/m² in some studies. mims.com Deuterium substitution is generally not expected to significantly alter the passive absorption and distribution properties of a compound, as these processes are primarily governed by factors such as lipophilicity and molecular size, which are not substantially changed by deuteration. dovepress.com Therefore, this compound is likely to exhibit similar absorption and distribution kinetics to its non-deuterated counterpart. Following absorption and distribution, this compound would be subject to metabolic processes, leading to the formation of deuterated metabolites that would subsequently distribute throughout the body.

Elimination Kinetics and Deuterium Isotope Effects on Drug Disposition

The elimination of tegafur and its metabolites has been studied in animal models. Tegafur is excreted via the urine, with a portion of the dose eliminated as unchanged drug and a portion as 5-FU. mims.com The elimination half-life of tegafur has been reported to range from 6.7 to 11.3 hours, while the half-life of its active metabolite, 5-FU, is considerably shorter, around 1.6 to 1.9 hours. mims.com Studies in beagle dogs and rhesus monkeys have shown that tegafur is metabolized and eliminated, with different primary urinary metabolites observed between the species. nih.gov

The presence of deuterium atoms in this compound can lead to a deuterium isotope effect, which is a change in the reaction rate when an atom is substituted with one of its isotopes. dovepress.comlibretexts.org Specifically, carbon-deuterium bonds are stronger than carbon-hydrogen bonds, requiring higher activation energy for cleavage. dovepress.com This can result in a slower rate of metabolic reactions that involve the breaking of C-D bonds. dovepress.com If the metabolic pathways responsible for the elimination of this compound or its deuterated metabolites involve the cleavage of the deuterated C-D bonds, a kinetic isotope effect could potentially slow down the elimination rate compared to the non-deuterated compound, potentially leading to a longer plasma half-life for this compound or its deuterated metabolites. dovepress.com The magnitude of the deuterium isotope effect (kH/kD) typically ranges from 1 to 7 or 8 for reactions where C-H bond breaking is the rate-determining step. libretexts.org

In Vivo Metabolic Pathways and Biotransformation of this compound

Tegafur is a prodrug that undergoes biotransformation in the body to release the active cytotoxic agent 5-FU. wikipedia.orgmedchemexpress.comwikipedia.orgcancernetwork.com This metabolic activation is primarily enzymatic. This compound is expected to follow the same general metabolic pathways as tegafur, with the deuterium atoms incorporated into the resulting metabolites.

Enzymatic Conversion to Active Metabolites, including 5-Fluorouracil-dX

The primary metabolic activation pathway of tegafur involves its conversion to 5-FU. wikipedia.orgmedchemexpress.comcancernetwork.com This conversion is mediated by enzymatic processes, predominantly in the liver. medchemexpress.commims.comcancernetwork.com Following the formation of 5-FU, it is further metabolized intracellularly through phosphorylation to yield active metabolites such as 5-fluoro-deoxyuridine-monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP). medchemexpress.commims.comcancernetwork.com FdUMP exerts its cytotoxic effect by inhibiting thymidylate synthase, an essential enzyme in DNA synthesis. medchemexpress.commims.comguidetopharmacology.org FUTP is incorporated into RNA, disrupting its function. medchemexpress.comguidetopharmacology.org In the case of this compound, this enzymatic conversion would lead to the formation of deuterated 5-Fluorouracil (B62378) (5-FU-dX) and subsequently deuterated active metabolites, such as FdUMP-dX and FUTP-dX, with the deuterium atoms retained from the parent compound.

Role of Cytochrome P450 Enzymes (e.g., CYP2A6) in this compound Biotransformation

Cytochrome P450 (CYP) enzymes play a significant role in the biotransformation of tegafur to 5-FU. medchemexpress.commims.comcancernetwork.comcapes.gov.br Specifically, CYP2A6 has been identified as a principal enzyme responsible for the bioactivation of tegafur in human liver microsomes. capes.gov.bratlasgeneticsoncology.orgmdpi.comservice.gov.uknih.gov This conversion involves a 5'-hydroxylation step mediated by CYP enzymes, leading to an unstable intermediate that spontaneously degrades to 5-FU. cancernetwork.comnih.gov Other CYP isoforms, including CYP1A2, CYP2E1, and CYP3A5, have also shown activity in catalyzing 5-FU formation from tegafur in vitro. capes.gov.brmdpi.com

For this compound, the involvement of CYP enzymes, particularly CYP2A6, in its biotransformation to 5-FU-dX is expected to be similar to that of non-deuterated tegafur. However, if the deuterium atoms in this compound are located at or near the site of the CYP-mediated hydroxylation (the 5' position), a deuterium isotope effect could potentially reduce the rate of this enzymatic conversion step. dovepress.com This could influence the rate of 5-FU-dX formation from this compound.

Influence of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition on Deuterated Fluoropyrimidine Catabolism

Dihydropyrimidine dehydrogenase (DPD) is a key enzyme involved in the catabolism of 5-FU, representing the initial and rate-limiting step in its breakdown. medchemexpress.commims.comcancernetwork.comcancernetwork.compharmgkb.orgpharmgkb.orgnih.govnih.gov Inhibition of DPD leads to increased systemic exposure to 5-FU, thereby enhancing its antitumor activity. mims.comcancernetwork.compharmgkb.orgwikipedia.org Tegafur itself is also subject to metabolism by DPD. pharmgkb.org

When Tegafur is administered in combination with a DPD inhibitor, such as uracil (B121893) in the formulation UFT, the degradation of the formed 5-FU is reduced, leading to higher and more sustained levels of the active metabolite. cancernetwork.compharmgkb.orgwikipedia.org In the context of this compound, DPD inhibition would similarly impact the catabolism of its deuterated metabolite, 5-FU-dX. By inhibiting DPD, the breakdown of 5-FU-dX would be slowed, potentially leading to increased systemic and potentially intracellular concentrations of the deuterated active metabolite, analogous to the effect observed with non-deuterated 5-FU. mims.comcancernetwork.compharmgkb.orgwikipedia.org

Pharmacokinetic Parameters of Non-Deuterated Tegafur in Animals

While specific data for this compound in animal models is limited in the provided sources, the following table summarizes some reported pharmacokinetic parameters for non-deuterated tegafur in animal studies, which can serve as a reference point.

ParameterValue (Non-Deuterated Tegafur)Animal Model(s)Source
Volume of Distribution~16 L/m²Not specified (general) mims.com
Elimination Half-life (Tegafur)6.7 - 11.3 hoursNot specified (general) mims.com
Elimination Half-life (5-FU)1.6 - 1.9 hoursNot specified (general) mims.com
Urinary Excretion (Unchanged)3.8 - 4.2%Not specified (general) mims.com
Urinary Excretion (as 5-FU)9.5 - 9.7%Not specified (general) mims.com
Metabolism to 5-FUPrimarily hepatic CYP-mediatedHuman liver microsomes (in vitro) medchemexpress.commims.comcancernetwork.comcapes.gov.brnih.gov
Key Enzyme (5-FU formation)CYP2A6Human liver microsomes (in vitro) capes.gov.bratlasgeneticsoncology.orgmdpi.comservice.gov.uknih.gov

Enzyme Kinetic Parameters for Tegafur Conversion to 5-FU (Human Liver Microsomes)

Studies using human liver microsomes have provided kinetic parameters for the enzymatic conversion of tegafur to 5-FU.

ParameterValue (High-affinity component)Enzyme SystemSource
Km0.43 ± 0.05 mMHuman liver microsomes nih.gov
Vmax4.02 ± 1.70 nmol/mg/minHuman liver microsomes nih.gov

Investigation of Other Metabolic Enzymes and Their Role in this compound Metabolism

The metabolic conversion of tegafur to its active form, 5-FU, is a key step in its pharmacological action. This process is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2A6, in the liver. wikipedia.orgnih.gov Thymidine (B127349) phosphorylase (TP) also plays a role in the formation of 5-FU from tegafur. wikipedia.org Following its formation, 5-FU is subject to further metabolism, primarily by dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism and is responsible for its detoxification. wikipedia.orgnewdrugapprovals.orgwikipedia.org

Beyond the well-established roles of CYP2A6, TP, and DPD in the metabolic pathway initiated by tegafur, other metabolic enzymes can be involved in the biotransformation of xenobiotics, including potential metabolites of tegafur or its deuterated analog. While specific studies detailing the interaction of this compound directly with these "other" metabolic enzymes are limited in the available literature, the broader context of drug metabolism by non-CYP enzymes is relevant.

Studies investigating drug metabolism often focus initially on the major CYP pathways, and the contribution of non-CYP enzymes might be underestimated in some early investigations. wikipedia.org Research into the role of various enzyme families in drug metabolism continues, with studies exploring the impact of enzymes beyond CYPs on the pharmacokinetics of various compounds. For instance, studies involving the inhibition of drug metabolism by natural products have investigated effects on enzymes like CYP3A and have referenced the involvement of other enzyme families in drug biotransformation mims.com. These broader studies highlight the complex enzymatic landscape involved in processing diverse chemical structures. Although a direct link between these specific studies uni.lumims.com and the metabolism of this compound by enzymes other than CYP2A6, TP, or DPD is not explicitly detailed in the provided context, they underscore the potential involvement of a wide array of enzymes in xenobiotic metabolism.

Given that this compound is a deuterated version of tegafur, the primary metabolic pathways are expected to be similar. However, the presence of deuterium atoms can influence the rate of enzymatic reactions through the kinetic isotope effect, potentially altering the metabolic stability and pharmacokinetic profile compared to the non-deuterated compound. Investigation into the specific interactions of this compound with various metabolic enzymes, including the non-CYP enzymes, would be necessary for a complete understanding of its metabolic fate. This would involve detailed in vitro and in vivo studies to identify all metabolic pathways and the enzymes responsible.

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Systems to Predict Compound Behavior

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is an essential tool in preclinical drug development. It provides a quantitative framework for integrating pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to understand the relationship between drug exposure and its biological effects. dermatologytimes.comnih.govnih.gov Preclinical PK/PD modeling aims to characterize the time course of drug effects under various conditions and predict compound behavior, which can inform dose selection, optimize dosing strategies, and facilitate translation to clinical studies. dermatologytimes.commims.com

For compounds like this compound, which is a prodrug of 5-FU, PK/PD modeling in preclinical systems can be particularly valuable for understanding the relationship between the administration of the prodrug, the resulting exposure to the active metabolite (5-FU), and the observed pharmacological effect (e.g., tumor growth inhibition).

A relevant example of preclinical PK/PD modeling in the context of tegafur-containing compounds is the development of a combined PK/PD model to simulate the response of a rat tumor to UFT, a combination of uracil with tegafur. fishersci.cafishersci.senih.gov This modeling approach integrated a physiologically based pharmacokinetic (PBPK) model to describe the disposition of the compounds with a pharmacodynamic model to characterize tumor cell growth and inhibition. fishersci.cafishersci.senih.gov Such models can simulate the time course of drug concentrations in different tissues and link these exposures to the observed effects on tumor size. The UFT model, for instance, was used to test various dosing strategies and predict the impact of factors like low dihydropyrimidine dehydrogenase (DPD) levels, which are known to affect 5-FU metabolism and toxicity. fishersci.cafishersci.se

PK/PD modeling in preclinical systems allows researchers to:

Quantify the relationship between drug exposure and response. mims.comnih.gov

Predict the efficacy and potential toxicity of different dosing regimens. fishersci.canih.gov

Identify key pharmacokinetic and pharmacodynamic parameters that influence the compound's activity.

Bridge the gap between in vitro and in vivo observations. dermatologytimes.commims.com

Inform the design of subsequent preclinical and potentially clinical studies. dermatologytimes.com

Applying similar PK/PD modeling approaches to this compound would involve characterizing its preclinical pharmacokinetic profile (absorption, distribution, metabolism to 5-FU, and excretion) and linking the exposure of this compound and its active metabolite 5-FU to relevant pharmacodynamic endpoints in preclinical models (e.g., cell lines, animal tumor models). Given the potential alterations in pharmacokinetics due to deuteration, PK/PD modeling could help elucidate how these changes influence the exposure-response relationship compared to the non-deuterated tegafur. By integrating data from in vitro metabolism studies, in vivo pharmacokinetic studies, and preclinical efficacy models, PK/PD modeling can provide valuable insights into the likely behavior of this compound and support rational decision-making in its preclinical development.

Molecular and Cellular Mechanisms of Action of Deuterated Tegafur Metabolites

Biochemical Interactions with Key Enzymes and Biological Targets

Upon administration, Tegafur-d7 is anticipated to undergo metabolic activation, similar to non-deuterated Tegafur (B1684496), leading to the formation of deuterated 5-fluorouracil (B62378) (5-FU-dX, where X represents the number of deuterium (B1214612) atoms retained) and its subsequent deuterated anabolites. The primary active deuterated metabolites are expected to include deuterated forms of fluorodeoxyuridine monophosphate (FdUMP-dX), fluorodeoxyuridine triphosphate (FdUTP-dX), and fluorouridine triphosphate (FUTP-dX). These metabolites exert their cytotoxic effects through interaction with critical enzymes and incorporation into nucleic acids.

Inhibition of Thymidylate Synthase by Deuterated FdUMP Analogs

A central mechanism of action for fluoropyrimidines, including the metabolites of this compound, is the inhibition of thymidylate synthase (TS). TS is a crucial enzyme responsible for the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to form 2'-deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA synthesis nih.govacs.orgpharmgkb.orgnih.gov. Deuterated FdUMP (FdUMP-dX), formed from the metabolism of this compound, acts as a potent inhibitor of TS. FdUMP-dX competes with the natural substrate dUMP for binding to the enzyme's active site pharmgkb.orgontosight.aiwikipedia.org.

The inhibitory mechanism involves the formation of a stable ternary complex between FdUMP-dX, TS, and the folate cofactor N5,N10-methylene-5,6,7,8-tetrahydrofolate (CH2THF) pharmgkb.orgnih.govcalis.edu.cn. This binding prevents the normal catalytic conversion of dUMP to dTMP, thereby depleting intracellular dTMP and subsequently deoxythymidine triphosphate (dTTP) pools pharmgkb.orgwikipedia.orgnih.gov. The depletion of dTTP disrupts DNA synthesis and repair, ultimately leading to DNA damage and cell death, often referred to as "thymineless death" wikipedia.orgnih.govtaylorandfrancis.com.

Studies on thymidylate synthase have utilized kinetic isotope effects (KIEs) to probe the enzymatic mechanism, particularly the hydride transfer step nih.govacs.orgplos.orgnih.gov. While specific KIE data for deuterated FdUMP binding to TS is not explicitly detailed in the provided results, the principle of KIEs suggests that the presence of deuterium atoms near the reaction center can influence the rate of enzymatic reactions plos.orgrsc.org. The substitution of hydrogen with deuterium can affect bond vibrations and potentially alter the transition state energy, thereby influencing the rate of complex formation or the catalytic turnover of TS if the deuteration is at a site involved in the rate-limiting step acs.orgplos.orgnih.gov.

Incorporation of Deuterated Fluorouridine Triphosphate into Cellular Nucleic Acids

In addition to inhibiting TS, the deuterated metabolites of this compound also exert cytotoxic effects through their incorporation into RNA and DNA. Deuterated fluorouridine triphosphate (FUTP-dX), another active metabolite derived from the metabolism of this compound, can be misincorporated into various forms of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) nih.govwikipedia.orgnih.govdermatologytimes.commdpi.com. This misincorporation disrupts RNA processing, structure, and function, interfering with protein synthesis and other essential cellular processes nih.govdermatologytimes.com.

Similarly, deuterated fluorodeoxyuridine triphosphate (FdUTP-dX) can be misincorporated into DNA during replication and repair processes nih.govwikipedia.orgnih.govdermatologytimes.commdpi.com. The presence of FdUTP-dX in the DNA backbone can lead to structural abnormalities and instability wikipedia.orgdermatologytimes.com. Attempted repair of DNA containing FdUTP-dX can result in futile cycles of excision and repair, accumulating DNA strand breaks and contributing to cell death dermatologytimes.com. The incorporation into nucleic acids represents a significant mechanism of cytotoxicity for fluoropyrimidines, acting in parallel with the inhibition of TS nih.govnih.gov.

Cellular Pathway Modulation and Isotope Effects on Biological Processes

The metabolic conversion of this compound to its active deuterated metabolites and their subsequent interactions with enzymes and nucleic acids lead to significant modulation of cellular pathways. The primary pathways affected are those involved in nucleotide synthesis, DNA replication and repair, and RNA function pharmgkb.orgnih.govnih.govdermatologytimes.com.

The inhibition of TS by FdUMP-dX directly impacts the de novo synthesis pathway of thymidine (B127349) nucleotides, creating an imbalance in the cellular deoxynucleotide pool pharmgkb.orgwikipedia.orgnih.gov. This imbalance can have downstream effects on DNA polymerase activity and the fidelity of DNA replication wikipedia.orgdermatologytimes.com.

The incorporation of FUTP-dX into RNA disrupts various RNA-dependent processes, affecting protein synthesis and cellular growth nih.govdermatologytimes.com. The incorporation of FdUTP-dX into DNA triggers DNA damage response pathways and can lead to cell cycle arrest and apoptosis dermatologytimes.com.

Isotope effects, particularly kinetic isotope effects (KIEs), can play a role in the biological activity of deuterated compounds like this compound and its metabolites plos.orgrsc.org. KIEs arise from the difference in mass between isotopes, which affects bond vibration frequencies and zero-point energies. This can influence the rate of reactions where the isotopic substitution occurs at or near a bond being broken or formed in the rate-determining step plos.orgrsc.org.

In the context of this compound, deuteration could potentially influence the rates of metabolic activation or inactivation steps catalyzed by enzymes. For instance, enzymes involved in the conversion of this compound to deuterated 5-FU or the further metabolism of deuterated 5-FU could exhibit KIEs if hydrogen/deuterium transfer is involved in the rate-limiting step plos.orgnih.govresearchgate.net. Similarly, the interaction of deuterated metabolites with their targets, such as the binding of FdUMP-dX to TS or the enzymatic steps involved in nucleotide incorporation into nucleic acids, could be subject to KIEs plos.orgnih.gov.

While specific data on the magnitude and impact of KIEs for this compound and its metabolites are limited in the provided sources, the general principle of deuteration affecting reaction rates suggests a potential for altered metabolic profiles or modified rates of interaction with biological targets compared to the non-deuterated forms researchgate.net. This could theoretically lead to differences in the duration of action or the accumulation of active metabolites.

Impact of Deuteration on Molecular Binding Affinity and Target Selectivity

For this compound and its deuterated metabolites, while the primary mechanism of action is expected to be the same as their non-deuterated counterparts (TS inhibition and nucleic acid incorporation), the impact of deuteration on binding affinity to TS or the enzymes involved in nucleotide incorporation is not extensively detailed in the provided search results. Studies on isotope effects in enzymes like thymidylate synthase suggest that subtle changes in reaction rates can occur nih.govacs.orgplos.orgnih.gov. Whether these kinetic effects translate into significant alterations in binding affinity (Kd) or target selectivity for the deuterated metabolites compared to the non-deuterated forms would require specific experimental investigation.

The selectivity of 5-FU and its metabolites is often discussed in the context of differential metabolic enzyme activity in tumor cells versus normal tissues, or the higher metabolic activity and proliferation rates of cancer cells wikipedia.orgnih.govtaylorandfrancis.com. It is not clear from the provided information whether deuteration in this compound or its metabolites would inherently alter their intrinsic selectivity for cancer cells over normal cells at the level of target binding affinity. Any observed differences in cellular effects are more likely to be related to altered pharmacokinetic profiles or modulated metabolic pathway activity influenced by isotope effects, rather than a fundamental change in target binding selectivity.

Data Table: Key Metabolites and Mechanisms

Compound (Deuterated Form)Primary Enzyme Target / Cellular ComponentMechanism of Action
FdUMP-dXThymidylate Synthase (TS)Inhibits TS by forming a stable ternary complex, depleting dTTP pools. pharmgkb.orgnih.govwikipedia.org
FdUTP-dXDNA Polymerases, DNAIncorporated into DNA, causing strand breaks and disrupting function. nih.govwikipedia.orgdermatologytimes.com
FUTP-dXRNA Polymerases, RNAIncorporated into RNA, disrupting processing, structure, and function. nih.govwikipedia.orgdermatologytimes.com

Note: The extent of deuteration (dX) on these metabolites derived from this compound would depend on the specific metabolic pathways and the positions of deuterium labeling in the parent compound.

Applications of Tegafur D7 in Preclinical Research Models

Utilization of Deuterated Tegafur (B1684496) as a Metabolic Probe in Tracing Studies (In Vitro and In Vivo)

Deuterated compounds like Tegafur-d7 are employed as metabolic probes to investigate the absorption, distribution, metabolism, and excretion (ADME) of their non-labeled counterparts. By administering this compound and analyzing biological samples using mass spectrometry, researchers can differentiate the administered deuterated compound and its deuterated metabolites from endogenous compounds and non-deuterated forms. This allows for precise tracing of the metabolic fate of Tegafur.

Tegafur is a prodrug that is converted to the active cytotoxic agent 5-FU in the body wikipedia.orgwikipedia.org. This conversion primarily occurs in the liver via oxidative metabolism, partially by CYP2A6, and hydrolysis by cytosolic enzymes mims.commims.com. 5-FU is then further metabolized through various pathways, including reduction by dihydropyrimidine (B8664642) dehydrogenase (DPD), phosphorylation to active nucleotides, and catabolism to inactive products like alpha-fluoro-beta-alanine (FBAL) wikipedia.orgmims.com.

In vitro studies utilizing cell cultures or tissue extracts incubated with this compound can provide detailed insights into the initial metabolic steps and the enzymes involved in the conversion to deuterated 5-FU and subsequent deuterated metabolites. In vivo studies in animal models administered this compound can track the systemic distribution of the deuterated compound and its metabolites over time in different tissues and biological fluids, such as plasma, urine, and tumor tissue. This helps in understanding the pharmacokinetics of Tegafur and the generation and disposition of 5-FU. The use of this compound allows for accurate quantification of these species, even in the presence of endogenous compounds or residual non-deuterated drug.

Development of Animal Models for Investigating Fluoropyrimidine Prodrug Pharmacodynamics

Animal models, such as rodent models bearing human tumor xenografts, are crucial for evaluating the efficacy and pharmacodynamics of anticancer agents like fluoropyrimidine prodrugs. These models allow researchers to study the complex interactions between the drug, the tumor, and the host organism. While the development of animal models specifically centered around this compound is not widely documented, existing models used for studying Tegafur and 5-FU pharmacodynamics can be utilized or adapted for studies involving the deuterated analog. wikipedia.org

Studies in these models often involve administering the drug and then analyzing tumor growth inhibition, survival, and the drug's effects on various biomarkers. When using this compound in such models, the focus shifts to understanding how the deuteration might influence the pharmacodynamic profile, if at all, due to potential kinetic isotope effects on metabolic enzymes. More importantly, this compound can serve as a tool within these models to accurately quantify the levels of Tegafur and its active metabolite 5-FU in tumor tissue and other relevant compartments, correlating drug exposure with observed pharmacodynamic effects. This quantitative data is essential for building pharmacokinetic/pharmacodynamic (PK/PD) models that can predict drug behavior and response.

Mechanistic Studies of this compound Action in Preclinical Oncology Models

Mechanistic studies aim to understand how a drug exerts its effects at the molecular and cellular levels. In preclinical oncology models, this involves investigating the drug's interaction with its molecular targets, its impact on cellular pathways, and the mechanisms of resistance. Tegafur, through its active metabolite 5-FU, primarily acts by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis, and by being incorporated into RNA, disrupting protein synthesis wikipedia.orgmims.com.

This compound can be a valuable tool in these mechanistic studies, particularly when coupled with advanced analytical techniques like mass spectrometry-based metabolomics or proteomics. By administering this compound, researchers can track the incorporation of the deuterated label into downstream metabolites and biomolecules, providing insights into the metabolic flux through relevant pathways. For example, tracking the incorporation of deuterated 5-FU derived from this compound into RNA can provide a quantitative measure of RNA-directed effects. Similarly, studying the formation of the ternary complex involving deuterated FdUMP (derived from deuterated 5-FU), TS, and a folate cofactor can offer detailed information about the primary mechanism of action.

Furthermore, in studies investigating mechanisms of resistance to fluoropyrimidines, this compound can be used to compare the metabolic profiles and drug disposition in sensitive versus resistant cell lines or tumor models. Differences in the levels of this compound and its deuterated metabolites, or in the incorporation of the deuterated label into cellular components, can help pinpoint the biochemical alterations responsible for resistance.

Elucidation of Novel Biological Pathways and Interactions Utilizing Deuterated Analogs

Deuterated analogs, including this compound, have the potential to aid in the elucidation of novel biological pathways and drug-biomolecule interactions. Their use in quantitative mass spectrometry allows for the precise measurement of metabolic intermediates and end products, which can reveal previously uncharacterized pathways or bottlenecks in known pathways.

Future Research Directions and Methodological Advancements

Advancements in Deuteration Synthesis and Labeling Technologies

Significant progress is being made in developing more efficient, selective, and cost-effective methods for incorporating deuterium (B1214612) into organic molecules, including complex drug structures like Tegafur-d7. While direct exchange of hydrogen by deuterium is a particularly efficient method, especially when performed late in the synthesis using deuterium-containing reagents derived from heavy water (D₂O), controlling regioselectivity and chemoselectivity remains a challenge. acs.orghwb.gov.in

Future research will likely focus on developing novel catalytic systems and reaction conditions that allow for precise deuterium incorporation at specific sites within a molecule, minimizing unwanted side reactions or scrambling of the deuterium label. Techniques such as halogen/deuterium exchange and reductive deuteration are also being explored and refined. hwb.gov.in The increasing use of laboratory microwave apparatus has also facilitated studies on preparing deuterated substances via H/D exchange. hwb.gov.in These advancements in synthetic methodology are crucial for the efficient and scalable production of deuterated drug candidates and stable isotope-labeled internal standards for analytical studies. acs.orghwb.gov.in

Integration of Advanced Omics Technologies with Isotope Tracing for Comprehensive Metabolic Analysis

The combination of advanced omics technologies, such as metabolomics, with stable isotope tracing is a powerful approach for gaining comprehensive insights into metabolic pathways and their dynamics. nih.govbitesizebio.comirisotope.com Deuterium tracing, often using D₂O, is particularly valuable as it can provide near-universal labeling of the metabolome. metsol.com This allows for the simultaneous exploration of multiple metabolic pathways. metsol.com

Future research will focus on integrating deuterium tracing with various omics platforms, including lipidomics and proteomics, to obtain a more holistic view of how deuterated compounds like this compound are processed within biological systems. irisotope.com Mass spectrometry plays a central role in detecting and quantifying labeled metabolites, and advancements in mass spectrometry imaging (MSI) are enabling in situ isotope tracing at single-cell resolution, providing spatial metabolic information. nih.gov Computational models are essential for integrating the copious tracer data and estimating metabolic fluxes at a systems level. nih.govomicstutorials.com Future advancements in computational models, including the integration of kinetic and multi-omics data, will enhance the predictive power of metabolic flux analysis. omicstutorials.com

Computational Modeling and Simulation for Deuterated Compounds in Chemical Biology

Computational modeling and simulation are becoming increasingly important tools in the study of deuterated compounds. These methods can provide valuable insights into the potential effects of deuterium substitution on a molecule's properties and behavior within a biological system. alfa-chemistry.com

Future research will leverage advanced computational techniques, such as molecular dynamics simulations and quantum mechanics calculations, to better understand how deuterium affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com Predictive modeling can be used to simulate the pharmacokinetic properties of deuterated drugs, including absorption, distribution, metabolism, and excretion (ADME), helping to predict the impact of deuteration on drug disposition. alfa-chemistry.com Virtual screening approaches can also be employed to evaluate multiple deuteration strategies rapidly and cost-effectively before experimental synthesis. alfa-chemistry.com While computational simulations have already shown that heavy water can affect protein structure and function, further research is needed to fully establish the molecular mechanisms. nih.gov

Development of Novel Bioanalytical Strategies for Complex Biological Systems and Trace Analysis

The accurate detection and quantification of deuterated compounds and their metabolites in complex biological matrices require sophisticated bioanalytical strategies. Future research will focus on developing novel methods with improved sensitivity, selectivity, and throughput.

Mass spectrometry-based techniques, including LC-MS, remain crucial for the analysis of deuterated compounds. acs.orgbitesizebio.comembopress.org Advancements in mass spectrometry instrumentation and methods, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), are providing valuable tools for studying protein structure and interactions, which can be relevant for understanding how deuterated drugs bind to their targets. thermofisher.comspectroscopyonline.comnih.govnih.gov HDX-MS allows for the measurement of deuterium uptake into proteins, providing information on solvent accessibility and conformational changes. thermofisher.comnih.gov Novel methods for exclusively labeling specific residues, like isoAsp, with deuterium for MS analysis are also being developed. chemrxiv.org Future efforts will aim to improve sample preparation techniques, chromatographic separations (though deuterium labeling generally has minimal impact on chromatographic properties except in specific cases like GC-MS), and data analysis algorithms to enable the trace analysis of deuterated compounds and their metabolites in complex biological systems. embopress.org

Exploration of Deuterium Isotope Effects in Enzyme Kinetics and Reaction Mechanisms

Deuterium kinetic isotope effects (KIEs) are powerful tools for elucidating enzyme reaction mechanisms and identifying rate-limiting steps involving C-H bond cleavage. wikipedia.orgnih.govnumberanalytics.comlibretexts.orgprinceton.edunih.gov A significant primary deuterium KIE indicates that the cleavage of a bond to hydrogen is at least partially rate-limiting. nih.govlibretexts.orgnih.gov

Future research will continue to explore deuterium isotope effects to understand the enzymatic metabolism of deuterated compounds, including prodrugs like this compound. While deuterium substitution can slow down metabolism, the effect is not always predictable and can be influenced by competing in vivo effects, such as alternate metabolic routes and different rate-limiting steps in enzymatic reactions. juniperpublishers.comdovepress.comresearchgate.net Research into the substrate-dependence of reaction mechanisms of enzymes like cytochrome P450 (CYP) is crucial, as this can impact the outcome of deuteration strategies aimed at pharmacokinetic enhancement. nih.govnih.gov Studies involving both primary and secondary deuterium KIEs, as well as solvent isotope effects, will provide deeper insights into the transition state structures and the role of proton transfer in enzyme-catalyzed reactions. numberanalytics.comlibretexts.orgprinceton.edumdpi.combibliotekanauki.plresearchgate.net

Potential for Deuterated Prodrug Design in Modulating Drug Disposition and Efficacy

The design of deuterated prodrugs, such as this compound, holds significant potential for improving the pharmacokinetic properties, efficacy, and safety of therapeutic agents. By strategically replacing hydrogen atoms with deuterium at metabolically labile sites, the rate of metabolic clearance can be reduced, leading to a longer half-life and potentially less frequent dosing. nih.govjuniperpublishers.comdovepress.cominformaticsjournals.co.inclearsynthdiscovery.comfrontiersin.org

Future research will focus on rationally designing deuterated prodrugs to achieve desired pharmacokinetic profiles and potentially reduce the formation of toxic or inactive metabolites. alfa-chemistry.comjuniperpublishers.comdovepress.comresearchgate.netclearsynthdiscovery.com While deuteration primarily impacts pharmacokinetics, it can indirectly influence efficacy by increasing exposure to the parent drug. nih.govclearsynthdiscovery.comfrontiersin.org The potential for metabolic switching, where deuteration alters the ratio of metabolites formed, also warrants further investigation. juniperpublishers.comresearchgate.net The development of deuterated analogs of existing drugs, often referred to as a "deuterium switch" approach, is a promising strategy that can leverage existing safety and efficacy data, potentially reducing development costs and timelines. nih.govclearsynthdiscovery.comtandfonline.com Future studies will continue to explore the impact of specific deuteration patterns on drug disposition and efficacy, aiming to optimize the therapeutic index of novel and existing drug candidates.

Q & A

Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing Tegafur-d7 in preclinical studies?

this compound, a deuterated analog of the chemotherapeutic agent Tegafur, requires precise synthetic protocols to ensure isotopic purity (≥98% deuterium incorporation). Key steps include:

  • Synthesis : Use of deuterated reagents (e.g., D₂O or deuterated propylene glycol) in nucleophilic substitution reactions to replace hydrogen atoms at specific positions.
  • Characterization : High-resolution mass spectrometry (HRMS) and ²H-NMR to confirm isotopic enrichment and structural integrity .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (particle size: 5 μm) to quantify impurities (<0.5%) .

Q. 1.2. How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow ICH guidelines Q1A(R2):

  • Experimental design : Incubate this compound in buffers (pH 1.2, 4.5, 6.8) at 25°C, 40°C, and 60°C for 0–30 days.
  • Analytical methods : LC-MS/MS to monitor degradation products (e.g., 5-fluorouracil-d4).
  • Data interpretation : Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. 2.1. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to non-deuterated Tegafur?

Deuterium isotope effects (DIEs) can alter CYP450-mediated metabolism:

  • In vitro assays : Use human liver microsomes (HLMs) to compare the formation rate of 5-fluorouracil from Tegafur vs. Tegafur-d6.
  • Key parameters : Measure kinetic isotope effects (KIEs) via kH/kDk_H/k_D ratios. A KIE > 1 indicates slowed metabolism due to deuterium .
  • Contradictions : Some studies report reduced cytotoxicity in this compound due to delayed activation, while others show no significant difference. Resolve this by correlating in vitro metabolism data with in vivo efficacy in xenograft models .

Q. 2.2. What statistical approaches are suitable for resolving contradictory data on this compound’s bioavailability in pharmacokinetic studies?

  • Data normalization : Adjust for inter-subject variability using population pharmacokinetic models (e.g., NONMEM).
  • Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., diet, CYP2A6 polymorphisms).
  • Case study : A 2024 study found 20% higher AUC for this compound in CYP2A6*4 carriers. Use bootstrapping (1,000 iterations) to validate significance (p < 0.05) .

Q. 2.3. How can researchers design a robust protocol to assess this compound’s synergistic effects with other chemotherapeutics in combinatorial therapy?

  • Experimental design : Use a factorial design (e.g., 3×3 matrix) to test this compound with oxaliplatin or irinotecan in colorectal cancer cell lines.
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method. A CI < 1 indicates synergy.
  • Data validation : Replicate results in 3D spheroid models to mimic in vivo tumor microenvironments .

Methodological Guidelines

Q. 3.1. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Detailed logs : Record batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity).
  • Data repositories : Upload raw LC-MS/MS spectra and NMR FIDs to platforms like Zenodo or Figshare with DOI links .

Q. 3.2. What criteria define a high-quality dataset for this compound in metabolite profiling studies?

  • Sensitivity : LOD ≤ 0.1 ng/mL for 5-fluorouracil-d4 in plasma.
  • Precision : Intra-day and inter-day CV < 15%.
  • Metadata : Include sample preparation steps, instrument parameters, and QC sample results .

Data Presentation Standards

Parameter Recommended Format Example for this compound
Synthetic yieldMean ± SD (n=3)72.3% ± 2.1
Plasma half-life (t₁/₂)Geometric mean with 95% CI6.8 h (5.9–7.7)
Synergy CIMedian (IQR)0.45 (0.32–0.58)

Note: Follow journal-specific guidelines (e.g., ACS Style Guide) for table formatting .

Addressing Ethical and Practical Challenges

  • Ethical considerations : Use deuterated compounds only in studies with clear therapeutic rationale to avoid unnecessary isotopic labeling .
  • Resource constraints : Collaborate with isotope suppliers to optimize deuterium incorporation rates and reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.